molecular formula C22H20F3N3O2 B2782512 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235083-39-2

2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2782512
CAS No.: 1235083-39-2
M. Wt: 415.416
InChI Key: MQYKCBCEMOPOIH-UHFFFAOYSA-N
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Description

2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene moiety, a ureido group, and a trifluoroethyl acetamide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:

    Formation of the naphthalen-1-ylmethyl isocyanate: This can be achieved by reacting naphthalen-1-ylmethylamine with phosgene under controlled conditions.

    Reaction with 4-aminophenyl acetamide: The naphthalen-1-ylmethyl isocyanate is then reacted with 4-aminophenyl acetamide to form the intermediate ureido compound.

    Introduction of the trifluoroethyl group: The final step involves the reaction of the intermediate with 2,2,2-trifluoroethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The ureido group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety allows for π-π stacking interactions, while the ureido and trifluoroethyl groups can form hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-methylacetamide: Similar structure but lacks the trifluoroethyl group.

    2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)propionamide: Similar structure with a propionamide group instead of acetamide.

    2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)butyramide: Similar structure with a butyramide group.

Uniqueness

The presence of the trifluoroethyl group in 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its binding affinity to certain biological targets. This makes it a valuable compound for specific applications where stability and strong interactions are required.

Properties

IUPAC Name

2-[4-(naphthalen-1-ylmethylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2/c23-22(24,25)14-27-20(29)12-15-8-10-18(11-9-15)28-21(30)26-13-17-6-3-5-16-4-1-2-7-19(16)17/h1-11H,12-14H2,(H,27,29)(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYKCBCEMOPOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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